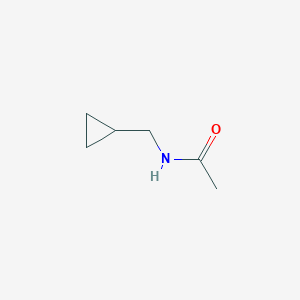
4-(2,3-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, abbreviated as 4-DTPTPA, is a small molecule compound used in scientific research and drug development. It is a derivative of pyrimidine, a heterocyclic organic compound consisting of a six-membered ring of four carbon atoms and two nitrogen atoms. 4-DTPTPA has several advantages over other compounds, including its stability and low toxicity. This compound has been used in a variety of studies, including those related to cancer, inflammation, and neurological disorders.
Applications De Recherche Scientifique
4-DTPTPA has been used in a variety of scientific research applications. It has been used as a tool to study the mechanism of action of drugs, as well as to study the biochemical and physiological effects of drugs. It has also been used in studies related to cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism by which 4-DTPTPA exerts its effects is not yet fully understood. However, it is believed that the compound binds to certain receptors in the body, which then activate certain pathways or processes. For example, it has been shown to bind to the G-protein coupled receptor GPR55, which is involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects
4-DTPTPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and reduce the symptoms of neurological disorders. It has also been shown to have neuroprotective effects, as well as anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-DTPTPA has several advantages for use in laboratory experiments. It is relatively stable and has low toxicity, which makes it suitable for use in a variety of studies. However, it is important to note that the compound is not water soluble, which may limit its use in certain experiments.
Orientations Futures
There are a variety of potential future directions for 4-DTPTPA research. These include further investigations into its mechanism of action, as well as its potential therapeutic applications. Additionally, further studies should be conducted to evaluate the toxicity of the compound and its effects on different cell types. Additionally, further research should be conducted to explore the potential of 4-DTPTPA as an anti-cancer agent and its potential use in combination with other drugs. Finally, further research should be conducted to explore the potential of 4-DTPTPA as a drug delivery system.
Méthodes De Synthèse
4-DTPTPA can be synthesised using a variety of methods. One such method involves the use of a Claisen-Schmidt condensation reaction between 2,3-dimethoxyphenyl acetone and thiophene-2-carboxaldehyde. This reaction produces a Schiff base, which can then be reduced with sodium borohydride to produce 4-DTPTPA.
Propriétés
IUPAC Name |
4-(2,3-dimethoxyphenyl)-6-thiophen-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-20-13-6-3-5-10(15(13)21-2)11-9-12(19-16(17)18-11)14-7-4-8-22-14/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUCGWPBHYYOSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=CC(=NC(=N2)N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














